Cas no 1798904-07-0 ((R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride(Impurity))

(R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride(Impurity) Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride
- CID 129318734
- (R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride (Impurity)
- 2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride
- (R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride(Impurity)
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- Inchi: 1S/C19H26N2O5S.ClH/c1-14(21-10-11-26-17-7-5-4-6-16(17)24-2)12-15-8-9-18(25-3)19(13-15)27(20,22)23;/h4-9,13-14,21H,10-12H2,1-3H3,(H2,20,22,23);1H/t14-;/m1./s1
- InChI Key: UVWZZLJTGVGLAO-PFEQFJNWSA-N
- SMILES: Cl.S(C1=C(C=CC(=C1)C[C@@H](C)NCCOC1C=CC=CC=1OC)OC)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 10
- Complexity: 525
- Topological Polar Surface Area: 108
(R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride(Impurity) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D289380-500mg |
(R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride(Impurity) |
1798904-07-0 | 500mg |
$1642.00 | 2023-05-18 | ||
TRC | D289380-50mg |
(R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride(Impurity) |
1798904-07-0 | 50mg |
$207.00 | 2023-05-18 |
(R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride(Impurity) Related Literature
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1. Back matter
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on (R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride(Impurity)
Research Brief on (R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride (Impurity) and CAS 1798904-07-0
Recent advancements in the field of chemical biology and pharmaceuticals have brought attention to the impurity profile of Tamsulosin Hydrochloride, a widely used alpha-1 adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia (BPH). Among its impurities, (R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride (CAS 1798904-07-0) has emerged as a critical compound of interest due to its potential impact on drug safety and efficacy. This research brief synthesizes the latest findings on this impurity, focusing on its synthesis, characterization, and regulatory implications.
The identification and quantification of (R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride have been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Recent studies have demonstrated that this impurity can form during the synthesis or storage of Tamsulosin Hydrochloride, necessitating stringent control measures. Researchers have developed robust methods to isolate and characterize this impurity, ensuring compliance with international pharmacopoeial standards, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).
One of the key challenges in studying (R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride is its stereochemical complexity. The (R)-enantiomer, in particular, has been shown to exhibit different pharmacological properties compared to its (S)-counterpart. Recent in vitro studies suggest that this impurity may have minimal biological activity, but its presence above threshold levels could still affect the overall quality of the drug product. Regulatory agencies, therefore, mandate thorough impurity profiling to ensure patient safety.
In terms of synthesis, novel routes have been explored to produce (R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride with high enantiomeric purity. A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis detailed a chiral resolution method using supercritical fluid chromatography (SFC), achieving >99% enantiomeric excess. This advancement is critical for producing reference standards used in quality control laboratories worldwide.
The toxicological profile of (R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride has also been a subject of recent investigation. Preliminary data from genotoxicity studies indicate no significant mutagenic potential, aligning with the ICH M7 guidelines for mutagenic impurities. However, long-term stability studies are ongoing to assess its behavior under various storage conditions, particularly in formulated drug products.
From a regulatory perspective, the control of (R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride is governed by ICH Q3A and Q3B guidelines, which specify acceptable limits for impurities in new drug substances and products. Recent updates to these guidelines have emphasized the need for more sensitive detection methods, prompting the development of UPLC-MS/MS techniques capable of quantifying this impurity at parts-per-million (ppm) levels.
Looking ahead, research efforts are focusing on the development of green chemistry approaches to minimize the formation of (R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride during manufacturing. Additionally, computational modeling studies are being employed to predict its formation pathways, enabling proactive process optimization. These innovations underscore the pharmaceutical industry's commitment to quality by design (QbD) principles.
In conclusion, (R)-2'-O-Desethyl-2'-O-desmethyl Tamsulosin Hydrochloride (CAS 1798904-07-0) represents a critical quality attribute in the production of Tamsulosin Hydrochloride. The latest research highlights significant progress in its analysis, control, and regulatory compliance, contributing to safer and more effective medications for BPH patients. Continued collaboration between academia, industry, and regulatory bodies will be essential to address remaining challenges in impurity management.
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